

An In-depth Technical Guide to 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

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Compound of Interest

Compound Name: 2-(4-Ethoxyphenyl)-2-methylpropan-1-ol

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This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol**, with a focus on its molecular characteristics and synthetic methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

The fundamental molecular properties of **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₂ H ₁₈ O ₂
Molecular Weight	194.27 g/mol [1][2]
IUPAC Name	2-(4-ethoxyphenyl)-2-methylpropan-1-ol[2]
CAS Number	83493-63-4[1][2]

Synthesis and Experimental Protocols

The synthesis of **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** can be achieved through various synthetic routes. A common and efficient method involves the reduction of an ester precursor,

specifically 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester.^[1] An alternative, multi-step synthesis beginning with the acylation of phenol has also been described.^[3]

Detailed Experimental Protocol: Reduction of Ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate

This protocol is adapted from a patented synthesis method and outlines the reduction of an ethyl ester using a mixed-hydride system.^[4]

Materials:

- 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester
- Ethanol
- Potassium borohydride (KBH_4)
- Lithium chloride (LiCl)
- Hydrochloric acid (HCl), 3 mol/L
- Dichloromethane (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Water

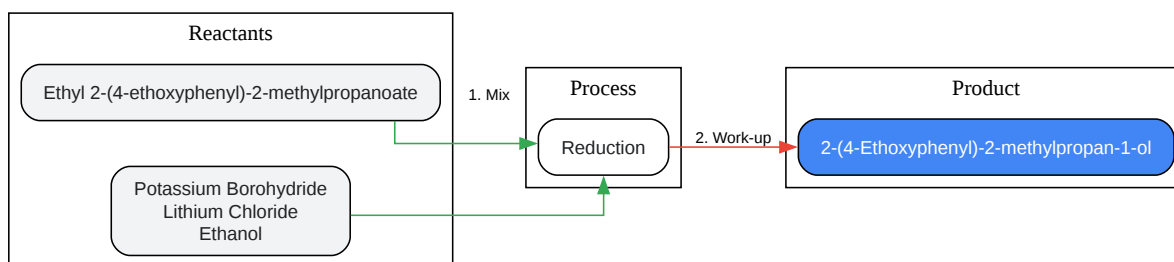
Procedure:

- In a reaction flask, dissolve 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester in ethanol.
- To this solution, add potassium borohydride and lithium chloride.
- Heat the reaction mixture to a temperature between 30-85°C.^[1]
- The progress of the reaction can be monitored using gas chromatography (GC).

- Once the reaction is complete, cool the mixture and cautiously add 3 mol/L hydrochloric acid with stirring until the pH is adjusted to 7-8.
- Add water to the reaction mixture.
- Remove the ethanol under reduced pressure.
- Extract the aqueous residue with dichloromethane (3 x volumes).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the dichloromethane under reduced pressure to yield **2-(4-ethoxyphenyl)-2-methylpropan-1-ol**.

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol** via the reduction of its ethyl ester precursor.



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Synthesis of **2-(4-Ethoxyphenyl)-2-methylpropan-1-ol**.

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References

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